6-Methylphenanthridin-8-amine can be classified as:
The synthesis of 6-Methylphenanthridin-8-amine can be achieved through various methods, often involving multi-step reactions. One common approach includes the modified Mannich reaction, which utilizes starting materials such as phenanthridine derivatives and formaldehyde in the presence of amines.
The molecular structure of 6-Methylphenanthridin-8-amine features:
6-Methylphenanthridin-8-amine can participate in various chemical reactions, including:
Typical reaction conditions include:
The mechanism of action of 6-Methylphenanthridin-8-amine, particularly in biological contexts, may involve:
Experimental studies have indicated that certain phenanthridine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.
The physical and chemical properties of 6-Methylphenanthridin-8-amine include:
Common analytical techniques used to characterize this compound include:
6-Methylphenanthridin-8-amine has potential applications in various fields:
Phenanthridine alkaloids represent a structurally diverse class of nitrogen-containing heterocycles characterized by a fused tricyclic framework. This scaffold serves as the core structural element in numerous bioactive compounds, ranging from antimicrobial agents to DNA-intercalating drugs. Among these derivatives, 6-Methylphenanthridin-8-amine (CAS 872828-93-8; C₁₄H₁₂N₂; MW 208.26 g/mol) exemplifies a strategically functionalized variant bearing an amino group at the C8 position and a methyl group at C6 [1] [5]. The compound’s significance lies in its role as a synthetic building block for anticancer and antimicrobial research, with commercial availability at >95% purity and storage specifications of 2–8°C [1]. Its molecular structure—represented by the SMILES string CC1=NC2=CC=CC=C2C2=CC=C(N)C=C12—enables distinct electronic and steric properties that influence biomolecular interactions.
Table 1: Fundamental Chemical Identifiers of 6-Methylphenanthridin-8-amine
| Property | Value |
|---|---|
| CAS Registry Number | 872828-93-8 |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 6-Methylphenanthridin-8-amine |
| Purity | ≥95% |
| Storage Conditions | 2–8°C |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: